molecular formula C24H31N5O3 B1678432 5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 147676-50-4

5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B1678432
CAS No.: 147676-50-4
M. Wt: 437.5 g/mol
InChI Key: SOYQUYOYQKGWNR-UHFFFAOYSA-N
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Description

Preparation Methods

5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one is synthesized through a series of chemical reactions involving the condensation of various intermediates. The synthetic route typically involves the following steps:

Industrial production methods for piperiacetildenafil are not well-documented, as it is primarily used for research purposes. the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for larger-scale production.

Chemical Reactions Analysis

5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically analogs of piperiacetildenafil with modified functional groups.

Scientific Research Applications

5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one is primarily used in scientific research to study its pharmacological effects and potential therapeutic applications. Some of the key research areas include:

    Chemistry: Researchers study the synthesis and chemical properties of piperiacetildenafil to develop new analogs with improved efficacy and safety profiles.

    Biology: The compound is used to investigate its effects on biological systems, particularly its role as a PDE5 inhibitor and its impact on cellular signaling pathways.

    Medicine: this compound is studied for its potential use in treating conditions like erectile dysfunction and pulmonary hypertension, similar to other PDE5 inhibitors.

    Industry: The compound is used as a reference standard in the quality control and analysis of pharmaceutical products

Mechanism of Action

5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels in smooth muscle cells, resulting in relaxation of the smooth muscle and increased blood flow. The primary molecular targets of piperiacetildenafil are the PDE5 enzymes found in the corpus cavernosum of the penis and the pulmonary vasculature .

Comparison with Similar Compounds

5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one is structurally similar to other PDE5 inhibitors such as sildenafil, vardenafil, and tadalafil. it has unique structural features, such as the piperidinylacetyl group, which may contribute to its distinct pharmacological properties. Some similar compounds include:

This compound’s uniqueness lies in its specific structural modifications, which may result in different pharmacokinetics and pharmacodynamics compared to other PDE5 inhibitors.

Properties

IUPAC Name

5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O3/c1-4-9-18-21-22(28(3)27-18)24(31)26-23(25-21)17-14-16(10-11-20(17)32-5-2)19(30)15-29-12-7-6-8-13-29/h10-11,14H,4-9,12-13,15H2,1-3H3,(H,25,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYQUYOYQKGWNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCCCC4)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCCCC4)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one
Reactant of Route 2
Reactant of Route 2
5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one
Reactant of Route 3
5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one
Reactant of Route 4
5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one
Reactant of Route 5
5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one
Reactant of Route 6
5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one

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